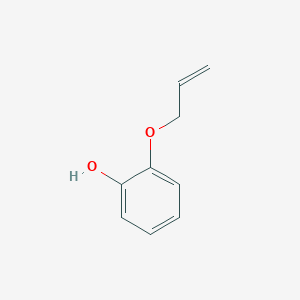

2-(Allyloxy)phenol

Übersicht

Beschreibung

2-(Allyloxy)phenol, also known as allylphenyl ether, is an organic compound with the molecular formula C9H10O2. It is characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to the phenol ring. This compound is a pale yellow oil with a melting point of 30.2°C and a boiling point of 110°C at 12 Torr . It is known for its strong antioxidant properties and inhibitory effects against certain bacteria and fungi .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Allyloxy)phenol can be synthesized through various methods. One common method involves the reaction of catechol with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of catechol is replaced by the allyloxy group .

Another method involves the Claisen rearrangement of allyl phenyl ether. This reaction requires heating the compound to high temperatures, typically around 200°C, to facilitate the rearrangement of the allyl group to the ortho position of the phenol ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Photochemical Cascade Reactions to Form 2,3-Dihydrobenzofurans

2-(Allyloxy)phenol derivatives undergo light-driven reactions to yield functionalized 2,3-dihydrobenzofurans. A recent study demonstrated that phenolate anions generated in situ from 2-allylphenol derivatives initiate a radical-based cascade process under visible light (456 nm) .

Mechanism :

-

Step 1 : Deprotonation of this compound (1a ) forms a phenolate anion (Ia ), which absorbs visible light to reach an excited state (Ia *).

-

Step 2 : Single-electron transfer (SET) from Ia * to α-iodo sulfones (2 ) generates sulfonyl radicals (IIa ).

-

Step 3 : Radical addition to the allyl group forms intermediate Va , followed by intramolecular nucleophilic substitution (SN) to yield 2,3-dihydrobenzofuran (3a ) .

Optimized Conditions :

| Entry | Solvent | Base (equiv.) | Time | Yield (%) |

|---|---|---|---|---|

| 5 | 1,2-Cl₂C₆H₄ | TMG (1.5) | 35 min | 65 |

Key factors include degassed solvents, argon atmosphere, and ambient temperature .

Electrophilic Aromatic Substitution: Nitration and Bromination

This compound undergoes regioselective nitration and bromination. A four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline highlights these transformations :

Reaction Sequence :

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0°C yields 2-allyl-6-nitrophenol (2 , 15%) and 2-allyl-4-nitrophenol (15%).

-

Bromination : N-Bromosuccinimide (NBS) selectively brominates 2 to give 2-allyl-4-bromo-6-nitrophenol (3 , 72%).

Conditions Table :

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C | 30 min | 15 |

| Bromination | NBS | RT | 18 h | 72 |

Claisen Rearrangement and Cyclization

This compound derivatives undergo thermal Claisen rearrangement to form benzofuran precursors. A patent describes the synthesis of 2-methallyloxyphenol (analogous to this compound) and its conversion to 2,3-dihydrobenzofurans :

Process :

-

Etherification : Reaction with methallyl chloride in xylene forms 2-methallyloxyphenol.

-

Rearrangement : Heating with catalysts (e.g., AlCl₃) induces Claisen rearrangement to 2-hydroxy-3-methallylphenol.

-

Cyclization : Acidic conditions promote ring closure to 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

Key Data :

| Parameter | Value |

|---|---|

| Methallyl chloride | 0.68 mol |

| Solvent | Xylene |

| Temperature | 80–135°C |

| Yield | >60% |

Comparative Analysis of Reaction Pathways

| Reaction Type | Conditions | Key Product | Yield Range (%) |

|---|---|---|---|

| Photochemical | Visible light, TMG, Ar | 2,3-Dihydrobenzofurans | 40–69 |

| Electrophilic | HNO₃/H₂SO₄, NBS | Nitro/Bromo derivatives | 15–72 |

| Claisen Rearrangement | Thermal, AlCl₃ | Benzofuran precursors | >60 |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Compounds:

2-(Allyloxy)phenol serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure allows for versatile reactions, making it valuable in organic synthesis. For example, it can undergo iodocyclization to produce dihydrofurans and other derivatives, which are useful in further synthetic pathways .

Case Study: Iodocyclization Reactions

A factorial design study demonstrated that the iodocyclization of 2-allylphenols can yield significant products under optimized conditions. Using water as a solvent and iodine as a reagent, researchers achieved yields ranging from 60% to 94%, showcasing the effectiveness of this compound in forming complex structures .

Biological Applications

Antioxidant Properties:

this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown its ability to neutralize reactive oxygen species (ROS), indicating potential therapeutic applications in preventing cellular damage.

Antimicrobial Activity:

Research has highlighted the compound's inhibitory effects against various bacteria and fungi, suggesting its potential as an antimicrobial agent. A notable study indicated that derivatives of this compound displayed promising insecticidal activity against pests such as the Oriental armyworm, emphasizing its role in agricultural applications .

Medical Applications

Metabolite of Oxprenolol:

this compound has been identified as a metabolite of the beta-blocker drug oxprenolol. Understanding its metabolic pathway contributes to the broader knowledge of pharmacokinetics in drug development. This insight is essential for evaluating the safety and efficacy of related compounds.

Potential as a Food Preservative:

The compound's antimicrobial properties suggest its application as a food preservative. Its low toxicity profile and effectiveness against microbial growth position it as a viable candidate for enhancing food safety .

Industrial Applications

Polymer Production:

In industry, this compound is utilized in preparing polymers with enhanced antioxidant properties. This application is particularly relevant in materials science, where antioxidants are crucial for improving the longevity and stability of products exposed to oxidative environments.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Chemistry | Precursor for organic synthesis; effective in iodocyclization reactions with high yields. |

| Biology | Strong antioxidant activity; potential antimicrobial agent with insecticidal properties. |

| Medicine | Metabolite of oxprenolol; potential food preservative due to low toxicity. |

| Industry | Used in polymer production for enhanced antioxidant properties. |

Wirkmechanismus

The mechanism of action of 2-(Allyloxy)phenol primarily involves its antioxidant activity. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . The compound also influences various cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

2-(Allyloxy)phenol can be compared with other phenolic compounds such as:

Biologische Aktivität

2-(Allyloxy)phenol, also known as 2-allylphenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of an allyloxy group attached to a phenolic ring. This structural feature contributes to its unique biochemical properties, particularly its antioxidant and antimicrobial activities.

Antioxidant Activity

The primary biological activity of this compound is its strong antioxidant capacity . It acts by neutralizing reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress. The compound's ability to scavenge ROS such as hydrogen peroxide and hydroxyl radicals plays a crucial role in protecting cells from oxidative damage.

Antimicrobial Properties

This compound exhibits significant antimicrobial effects against various bacteria and fungi. Research has shown that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents. The compound's mode of action involves disrupting microbial cell membranes and interfering with metabolic processes.

Case Studies

- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen. The compound was found to disrupt the integrity of the fungal cell membrane, leading to cell death.

- Bacterial Inhibition : Another research highlighted its efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment option.

Target of Action

The mechanism by which this compound exerts its biological effects primarily revolves around its antioxidant properties . By reducing oxidative stress, it protects cellular components from damage. Additionally, it may interact with specific enzymes involved in microbial metabolism, leading to growth inhibition.

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of ROS : It interacts with ROS and reduces their levels in cells.

- Disruption of Membrane Integrity : In microbial cells, it alters membrane permeability, leading to leakage of cellular contents.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by metabolic reactions occurring in the gastrointestinal tract. Studies suggest that its absorption and subsequent biological activity are contingent upon these metabolic processes.

Comparative Analysis

To understand the efficacy of this compound better, it can be compared with similar phenolic compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Applications |

|---|---|---|---|

| This compound | High | Broad-spectrum | Medicine, agriculture |

| 2-Allylphenol | Moderate | Limited | Industrial applications |

| 2-tert-Butylhydroquinone | Very High | Low | Food industry |

| Hydroquinone | High | None | Photography |

Eigenschaften

IUPAC Name |

2-prop-2-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJKCGACRPXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150111 | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-20-1 | |

| Record name | 2-Allyloxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Allyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(allyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?

A1: this compound serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from this compound []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.

Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?

A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.